molecular formula C12H15ClN2O B14860062 6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

Cat. No.: B14860062
M. Wt: 238.71 g/mol
InChI Key: FHKLYJKXHLHVLW-UHFFFAOYSA-N
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Description

6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride: is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce halogens or nitro groups onto the indole ring .

Scientific Research Applications

Chemistry: In chemistry, 6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating novel compounds with potential biological activities .

Biology: Biologically, this compound has been studied for its interactions with various enzymes and receptors. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They have shown promise in treating conditions such as cancer, microbial infections, and neurological disorders .

Industry: Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require indole derivatives as precursors .

Mechanism of Action

The mechanism of action of 6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit monoamine oxidase-A, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression and anxiety.

Comparison with Similar Compounds

  • 6-methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride
  • 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
  • 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole

Comparison: Compared to similar compounds, 6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its ability to interact with certain enzymes and receptors, potentially making it more effective in certain applications .

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-15-11-4-2-3-8-9-7-13-6-5-10(9)14-12(8)11;/h2-4,13-14H,5-7H2,1H3;1H

InChI Key

FHKLYJKXHLHVLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC3=C2CNCC3.Cl

Origin of Product

United States

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